molecular formula C22H22ClN3O3S2 B11265265 N-(2-chlorobenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

N-(2-chlorobenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

Cat. No.: B11265265
M. Wt: 476.0 g/mol
InChI Key: SEBLOXORBTUWRC-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a sulfonyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the sulfonyl group and the piperazine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group can produce various substituted derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and sulfonyl-containing molecules, such as:

  • Thiophene-2-carboxamide derivatives
  • Sulfonyl piperazine compounds
  • Chlorobenzyl-substituted molecules

Uniqueness

What sets N-(2-chlorobenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide apart is its combination of functional groups, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C22H22ClN3O3S2

Molecular Weight

476.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide

InChI

InChI=1S/C22H22ClN3O3S2/c23-19-9-5-4-6-17(19)16-24-22(27)21-20(10-15-30-21)31(28,29)26-13-11-25(12-14-26)18-7-2-1-3-8-18/h1-10,15H,11-14,16H2,(H,24,27)

InChI Key

SEBLOXORBTUWRC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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